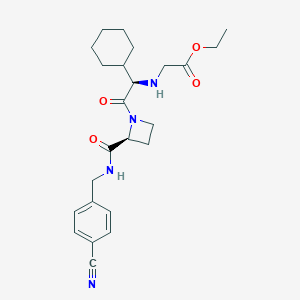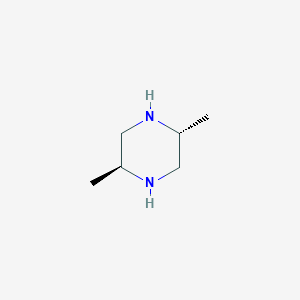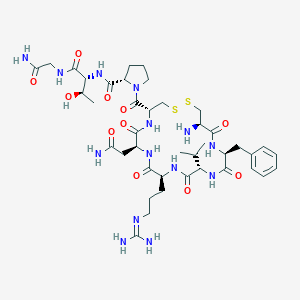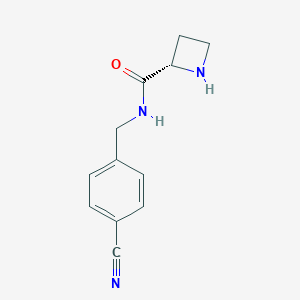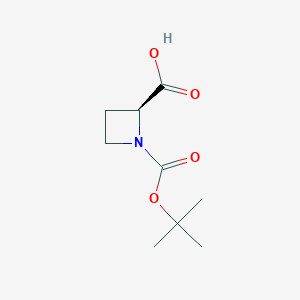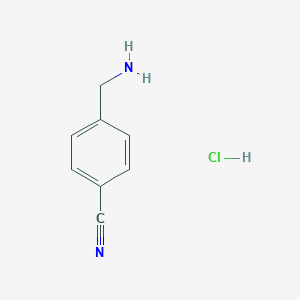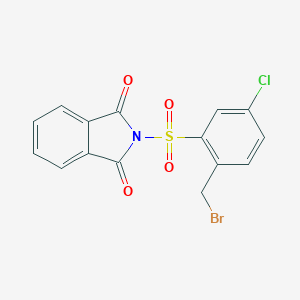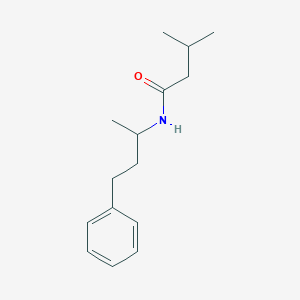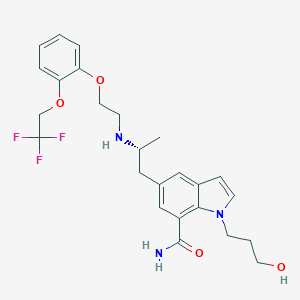
Dehydro silodosin
Übersicht
Beschreibung
Dehydro silodosin is a derivative of silodosin, a selective alpha-1 adrenergic receptor antagonist primarily used to treat symptoms associated with benign prostatic hyperplasia (BPH). Silodosin works by relaxing the smooth muscles in the bladder neck and prostate, thereby improving urine flow and reducing symptoms of BPH .
Wirkmechanismus
Target of Action
Dehydro silodosin, similar to its parent compound silodosin, is a selective antagonist of alpha (α)-1 adrenergic receptors . It binds to the α 1A subtype with the highest affinity . These α1-adrenergic receptors regulate smooth muscle tone in the bladder neck, prostate, and prostatic urethra . The α 1A subtype accounts for approximately 75% of α1-adrenoceptors in the prostate .
Mode of Action
This compound works by binding to α 1A -adrenoceptors with high affinity . This binding results in the relaxation of the lower urinary tract, thereby improving urinary symptoms and alleviating bladder outlet obstruction .
Biochemical Pathways
It’s known that the parent compound silodosin is metabolized into silodosin glucuronide, a pharmacologically active metabolite, through direct glucuronide conjugation mediated by udp-glucuronosyltransferase 2b7 (ugt2b7) . It’s plausible that this compound might undergo similar metabolic pathways.
Pharmacokinetics
For silodosin, it’s known that about 335% of the dose is recovered in urine and 549% is recovered in feces . In patients with moderate renal impairment, the area under the curve (AUC), peak plasma concentrations, and elimination half-life were significantly higher than in healthy individuals . It’s reasonable to assume that this compound might have similar ADME properties.
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of silodosin, given their structural similarity. Silodosin’s action results in the relaxation of smooth muscle in the bladder neck and prostate, leading to improved urine flow and decreased symptoms of benign prostatic hyperplasia (BPH) .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, inhibitors and inducers of the enzyme UGT2B7, alcohol dehydrogenases, and aldehyde dehydrogenases, as well as the transporter P-glycoprotein (P-gp), may influence silodosin concentrations in the body . It’s plausible that similar factors could influence the action of this compound.
Biochemische Analyse
Biochemical Properties
Dehydro silodosin interacts with various enzymes and proteins in the body. It has a high affinity for the α1A-adrenoceptor, with an affinity that is significantly higher than that for the α1B- and α1D-adrenoceptors . This interaction plays a crucial role in its function and effectiveness .
Cellular Effects
This compound has several effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can block the α1A-receptors in the prostate and bladder neck, leading to the relaxation of the smooth muscle .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an antagonist for the α1A-adrenoceptor . By blocking these receptors, it can relax the smooth muscle, improving urinary flow rate and alleviating symptoms of benign prostatic hyperplasia .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that it can improve detrusor overactivity and reduce the grade of obstruction in animal models of benign prostatic hyperplasia
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily through glucuronidation, generating the major silodosin β-D-glucuronide metabolite . This process involves various enzymes and cofactors .
Transport and Distribution
This compound is transported and distributed within cells and tissues. After oral administration, it is rapidly and widely distributed to most tissues . The highest concentrations outside the gastrointestinal tract are found in the liver and kidney .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of silodosin involves multiple steps, starting from the deacetylation of a chlorinated substance with hydrochloric acid/acetic acid to obtain indoline. This is followed by an SN2 substitution reaction to obtain an imide, an N-alkylation reaction to obtain a benzoate, reduction of carbonyl to obtain indoline, a Vilsmeier reaction to obtain an aldehyde, oximation and dehydration to obtain a nitrile, and finally, resolution with L-tartaric acid to obtain the key intermediate .
Industrial Production Methods: Industrial production of silodosin typically involves the use of high-performance liquid chromatography (HPLC) to ensure the purity and stability of the compound. The process includes stress conditions like hydrolysis, oxidation, photolysis, and thermal degradation to confirm the stability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Dehydro silodosin undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include hydrochloric acid, acetic acid, and L-tartaric acid. Conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed: The major products formed from these reactions include various intermediates like indoline, imide, benzoate, aldehyde, nitrile, and the final silodosin compound .
Wissenschaftliche Forschungsanwendungen
Dehydro silodosin has several scientific research applications, including:
Chemistry: Used as a reference compound in the development of new alpha-1 adrenergic receptor antagonists.
Biology: Studied for its effects on smooth muscle relaxation and blood flow regulation.
Industry: Utilized in the production of pharmaceuticals targeting urinary tract symptoms
Vergleich Mit ähnlichen Verbindungen
Tamsulosin: Another alpha-1 adrenergic receptor antagonist used to treat BPH. It has a similar mechanism of action but differs in its side effect profile and receptor selectivity.
Finasteride: A 5-alpha-reductase inhibitor used to treat BPH and male pattern baldness.
Uniqueness of Dehydro Silodosin: this compound is unique due to its high selectivity for alpha-1A adrenergic receptors, which makes it highly effective in treating BPH with minimal side effects. Its chemical structure and synthesis process also distinguish it from other similar compounds .
Eigenschaften
IUPAC Name |
1-(3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]indole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-7,10,14-15,17,30,32H,4,8-9,11-13,16H2,1H3,(H2,29,33)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICSLOHTZDWOFF-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C2C(=C1)C=CN2CCCO)C(=O)N)NCCOC3=CC=CC=C3OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C2C(=C1)C=CN2CCCO)C(=O)N)NCCOC3=CC=CC=C3OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432445 | |
| Record name | Dihydro Silodosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175870-21-0 | |
| Record name | 1-(3-Hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175870-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | KMD-3241 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175870210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydro Silodosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KMD-3241 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6787MV7QU0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester](/img/structure/B131694.png)
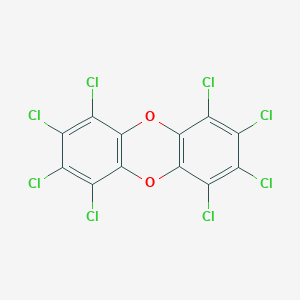
![methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B131701.png)
![methyl (1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B131703.png)

